methyl (3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-2-(1H-1,2,4-triazol-1-yl)propanoate
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Description
Methyl (3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}-2-(1H-1,2,4-triazol-1-yl)propanoate is a useful research compound. Its molecular formula is C12H10ClF3N6O2 and its molecular weight is 362.7. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of HMS582B14 are currently unknown. The compound belongs to the class of trifluoromethylpyridines, which are known to have a wide range of biological activities . More research is needed to identify the specific targets of HMS582B14.
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridine derivatives are used in various industries, including agrochemical and pharmaceutical industries , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
Given the wide range of applications of trifluoromethylpyridine derivatives , it is likely that HMS582B14 has multiple effects at the molecular and cellular level.
Properties
IUPAC Name |
methyl (3E)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]-2-(1,2,4-triazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N6O2/c1-24-11(23)9(22-6-17-5-20-22)4-19-21-10-8(13)2-7(3-18-10)12(14,15)16/h2-6,9H,1H3,(H,18,21)/b19-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUVHUBAGDNGDM-RMOCHZDMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/NC1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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